molecular formula C22H30N4O2S4 B014162 1,6-Hexane-bis-[3-(2-pyridyldithio)propionamide] CAS No. 359435-46-4

1,6-Hexane-bis-[3-(2-pyridyldithio)propionamide]

Cat. No.: B014162
CAS No.: 359435-46-4
M. Wt: 510.8 g/mol
InChI Key: FSJMRAGUAKPKOU-UHFFFAOYSA-N
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Description

1,6-Hexane-bis-[3-(2-pyridyldithio)propionamide] is a biochemical assay reagent commonly used in scientific research. It is known for its ability to form disulfide bonds, making it valuable in various biochemical and molecular biology applications .

Scientific Research Applications

1,6-Hexane-bis-[3-(2-pyridyldithio)propionamide] has a wide range of applications in scientific research, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Hexane-bis-[3-(2-pyridyldithio)propionamide] typically involves the reaction of hexane-1,6-diamine with 3-(2-pyridyldithio)propionic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents and catalysts to facilitate the reaction and achieve high yields .

Industrial Production Methods

In an industrial setting, the production of 1,6-Hexane-bis-[3-(2-pyridyldithio)propionamide] follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

1,6-Hexane-bis-[3-(2-pyridyldithio)propionamide] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include disulfide-linked compounds, reduced thiol forms, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The compound exerts its effects primarily through the formation and cleavage of disulfide bonds. This mechanism is crucial in various biochemical processes, including protein folding and stabilization. The molecular targets and pathways involved include thiol-containing proteins and enzymes, which interact with the pyridyldithio groups to form stable disulfide linkages .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,6-Hexane-bis-[3-(2-pyridyldithio)propionamide] is unique due to its specific alkyl chain length, which provides distinct properties in terms of flexibility and reactivity. This makes it particularly suitable for certain applications where other similar compounds may not perform as effectively .

Properties

IUPAC Name

3-(pyridin-2-yldisulfanyl)-N-[6-[3-(pyridin-2-yldisulfanyl)propanoylamino]hexyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O2S4/c27-19(11-17-29-31-21-9-3-7-15-25-21)23-13-5-1-2-6-14-24-20(28)12-18-30-32-22-10-4-8-16-26-22/h3-4,7-10,15-16H,1-2,5-6,11-14,17-18H2,(H,23,27)(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSJMRAGUAKPKOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SSCCC(=O)NCCCCCCNC(=O)CCSSC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O2S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50394123
Record name 1,6-Hexane-bis-[3-(2-pyridyldithio)propionamide]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359435-46-4
Record name N,N′-1,6-Hexanediylbis[3-(2-pyridinyldithio)propanamide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=359435-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-Hexane-bis-[3-(2-pyridyldithio)propionamide]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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